Home > Products > Screening Compounds P24527 > Mycophenolate Mofetil-d4
Mycophenolate Mofetil-d4 -

Mycophenolate Mofetil-d4

Catalog Number: EVT-1482327
CAS Number:
Molecular Formula: C23H31NO7
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolate Mofetil-d4 is a deuterated form of Mycophenolate Mofetil (MMF), a potent immunosuppressive agent. It serves as an internal standard in analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) []. This technique is crucial in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs within an organism [].

Mycophenolate Mofetil

    Compound Description: Mycophenolate Mofetil (MMF) is an immunosuppressant drug widely used to prevent organ rejection following transplantation and to treat various autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] MMF is a prodrug that is rapidly hydrolyzed to its active metabolite, Mycophenolic Acid (MPA), in vivo. [, , , ]

    Relevance: Mycophenolate Mofetil is directly related to Mycophenolate Mofetil-d4 as it is the non-deuterated form of the compound. Mycophenolate Mofetil-d4 is a deuterated analog of Mycophenolate Mofetil, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. [] This isotopic substitution does not significantly affect the chemical properties or biological activity of the compound but allows it to be distinguished from the non-deuterated form in mass spectrometry analysis. []

Mycophenolic Acid

    Compound Description: Mycophenolic Acid (MPA) is the active metabolite of Mycophenolate Mofetil (MMF). [, , , ] It acts as a non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for de novo purine synthesis. [, ] This inhibition selectively suppresses lymphocyte proliferation and function, contributing to its immunosuppressive effects. [, ]

    Relevance: Mycophenolic Acid is structurally related to Mycophenolate Mofetil-d4 because it is the active metabolite of Mycophenolate Mofetil, the non-deuterated form of Mycophenolate Mofetil-d4. [, , , ] MPA shares the core structural features with Mycophenolate Mofetil and Mycophenolate Mofetil-d4, differing only in the ester moiety.

Mycophenolate Mofetil Glucuronide

    Compound Description: Mycophenolate Mofetil Glucuronide is a metabolite of Mycophenolate Mofetil (MMF) formed through glucuronidation. [] It is generally considered an inactive metabolite.

    Relevance: This compound is structurally related to Mycophenolate Mofetil-d4 because it is a metabolite of Mycophenolate Mofetil. [] It shares the core structure of Mycophenolate Mofetil and Mycophenolate Mofetil-d4 but with an added glucuronide group.

Overview

Mycophenolate Mofetil-d4 is a deuterated analogue of Mycophenolate Mofetil, primarily utilized as an internal standard in analytical chemistry for the quantification of Mycophenolate Mofetil in biological samples. Mycophenolate Mofetil itself is an immunosuppressant drug widely used in organ transplantation to prevent rejection. The compound is derived from Mycophenolic Acid, which exhibits potent immunosuppressive properties by inhibiting lymphocyte proliferation.

Source

Mycophenolate Mofetil-d4 is synthesized from Mycophenolic Acid through various chemical processes. The deuterated form, containing deuterium atoms, enhances its stability and specificity in mass spectrometry applications. This compound is commercially available from chemical suppliers such as Cayman Chemical and Simson Pharma Limited.

Classification

Mycophenolate Mofetil-d4 falls under the category of pharmaceutical compounds, specifically classified as an antimetabolite and immunosuppressant. It is also categorized as a prodrug, as it is converted into the active form, Mycophenolic Acid, upon administration.

Synthesis Analysis

Methods

The synthesis of Mycophenolate Mofetil-d4 can be achieved through various methods, including:

Technical Details

The synthesis typically involves careful control of reaction parameters such as temperature, solvent choice, and catalyst presence to optimize yield and purity. For instance, the use of azeotropic water separation during refluxing can help remove water formed during the reaction, enhancing the conversion efficiency.

Molecular Structure Analysis

Structure

Mycophenolate Mofetil-d4 has a similar structure to its parent compound but incorporates deuterium atoms at specific positions. The molecular formula for Mycophenolate Mofetil is C23H31NO7C_{23}H_{31}NO_{7}, while its deuterated form would reflect the substitution of hydrogen with deuterium.

Data

  • Molecular Weight: Approximately 433.5 g/mol (for Mycophenolate Mofetil)
  • Chemical Structure: The structure consists of a morpholino group attached to a mycophenolic acid moiety.
Chemical Reactions Analysis

Reactions

Mycophenolate Mofetil-d4 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  1. Hydrolysis: Upon administration, Mycophenolate Mofetil-d4 is hydrolyzed to release Mycophenolic Acid.
  2. Inhibition Mechanism: As a reversible uncompetitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), it interferes with purine synthesis pathways in lymphocytes, thereby exerting its immunosuppressive effects .

Technical Details

The inhibition of IMPDH leads to reduced levels of guanosine nucleotides in lymphocytes, effectively suppressing their proliferation and function.

Mechanism of Action

The mechanism by which Mycophenolate Mofetil-d4 exerts its effects involves several biochemical pathways:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: The presence of deuterium enhances the stability of the compound during analytical procedures.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH levels in solution.
Applications

Mycophenolate Mofetil-d4 serves primarily as an internal standard for analytical chemistry applications, particularly in:

  • Quantification Studies: Used in gas chromatography or liquid chromatography coupled with mass spectrometry for accurate quantification of Mycophenolate Mofetil levels in biological samples.
  • Pharmacokinetic Research: Assists in understanding the pharmacokinetic profiles of Mycophenolate Mofetil by providing a reliable reference point for comparison during analysis .
Chemical Characterization of Mycophenolate Mofetil-d4

Structural Elucidation and Isotopic Labeling Mechanisms

Mycophenolate Mofetil-d4 (CAS 1132748-21-0) is a deuterated isotopologue of the immunosuppressive prodrug mycophenolate mofetil (MMF). Its molecular formula is C₂₃H₂₇D₄NO₇, with a molecular weight of 437.52 g/mol. Deuterium atoms are specifically incorporated at four hydrogen positions on the morpholinoethyl moiety of the molecule, resulting in the chemical designation 4-methyl-2-(4-morpholinyl)ethyl 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-hexenoate-d4 [1] [5]. The SMILES notation (CC1=C₂C(C(OC₂)=O)=C(C(C/C=C(C)/CCC(OC([²H])([²H])C([²H])([²H])N₃CCOCC3)=O)=C1OC)O) explicitly confirms deuterium substitution on the methylene groups adjacent to the ester oxygen [1] [4].

This strategic deuteration alters molecular vibrational frequencies and bond dissociation energies without significantly changing the compound's steric or electronic properties. The primary isotopic labeling mechanism involves substituting hydrogen atoms with deuterium at metabolically vulnerable sites, which enhances resistance to enzymatic degradation (e.g., esterase-mediated hydrolysis) due to the kinetic isotope effect (KIE). KIE arises from deuterium's higher atomic mass, which strengthens the C-D bond compared to C-H, thereby slowing cleavage rates [1] [7]. These properties make Mycophenolate Mofetil-d4 a valuable internal standard for mass spectrometry-based quantification of MMF and its metabolites in biological matrices, minimizing isotopic exchange concerns [5] [6].

Table 1: Structural Identifiers of Mycophenolate Mofetil-d4

PropertySpecification
CAS Number1132748-21-0
Molecular FormulaC₂₃H₂₇D₄NO₇
Molecular Weight437.52 g/mol
Deuterium PositionsMorpholinoethyl methylene groups
IUPAC Name(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-hexenoic acid-d4 4-methyl-2-(4-morpholinyl)ethyl ester
Key Functional GroupsDeuterated ester, chromone, morpholine

Synthesis Pathways for Deuterated Mycophenolate Mofetil Derivatives

The synthesis of Mycophenolate Mofetil-d4 typically employs late-stage deuteration to maximize isotopic purity and yield. One validated route involves reacting mycophenolic acid (MPA) with deuterated morpholinoethanol-d4 (HO-CD₂-CD₂-N-morpholine) under Steglich esterification conditions. This reaction uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents at 0–25°C, achieving deuterium incorporation exceeding 99% at the specified positions [1] [6]. Alternative pathways include catalytic H/D exchange using deuterium oxide (D₂O) and platinum catalysts under high-pressure conditions, though this method risks deuteration at non-target sites and requires rigorous purification [5].

Post-synthesis purification employs preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/D₂O mobile phases to separate non-deuterated impurities and byproducts. Final products are characterized using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), which confirms deuterium incorporation through mass shifts (m/z +4 compared to MMF) and evaluates isotopic purity [7]. Rigorous storage protocols are essential: bulk material is stored at -20°C in sealed, argon-purged vials to prevent deuterium exchange or hydrolytic degradation. Solubility profiles show stability in organic solvents like DMSO (≥10 mg/mL) and ethanol (≥1.4 mg/mL) [1] [4].

Stability and Degradation Profiles Under Varied Physicochemical Conditions

Thermal and pH-Dependent Stability

Mycophenolate Mofetil-d4 exhibits temperature-dependent stability similar to non-deuterated MMF but with enhanced resistance to enzymatic degradation. Accelerated stability studies reveal:

  • Refrigerated (5°C): No significant degradation occurs for ≥210 days in solid form or suspension [3].
  • Elevated Temperatures: At 45°C, degradation accelerates, with 90% retention of potency after 11 days in suspension. Thermal stress promotes ester hydrolysis to mycophenolic acid-d4 and morpholinoethanol-d4 [3] [7].

pH is a critical determinant of stability. Hydrolysis rates increase under alkaline conditions (pH >8) due to nucleophilic attack on the ester carbonyl. Acidic environments (pH <3) similarly degrade the compound but at slower rates. Optimal stability occurs near physiological pH (6–7.5) [7].

Table 2: Stability of Mycophenolate Mofetil-d4 Under Controlled Conditions

ConditionStability DurationPrimary Degradation PathwayRetention (%)
5°C (solid)≥210 daysHydrolysis>95%
25°C (suspension)≥28 daysOxidation90–95%
37°C (solution)≥28 daysHydrolysis85–90%
45°C (solid)11 daysThermal decomposition80–85%

Degradation Mechanisms and Product Identification

Forced degradation studies following ICH Q1A(R2) guidelines identify 15 process-related and degradation impurities. Key pathways include:

  • Hydrolysis: Major route in aqueous systems, yielding mycophenolic acid-d4 (m/z 321.1) via ester cleavage. This reaction is pseudo-first-order and pH-dependent [3] [7].
  • Oxidation: Under peroxide stress, the chromone moiety forms 7-hydroxy derivatives, while the morpholine ring generates N-oxide species. LC-QTOF-MS characterizes these using precise mass measurements (<5 ppm error) [7].
  • Photodegradation: UV exposure (254 nm) causes cyclization of the hexenoate side chain, forming quinone-like structures [7].

Notably, deuterium labeling reduces oxidative metabolism by cytochrome P450 enzymes but does not prevent non-enzymatic degradation. Degradants are monitored using LC-QTOF-MS with electrospray ionization (ESI+), leveraging the compound’s chromatographic retention (C18 column, 8.5 min) and diagnostic fragment ions (e.g., m/z 207.1 for MPA-d4) [7].

Table 3: Major Degradation Products of Mycophenolate Mofetil-d4

Degradantm/zFormation PathwayRelative Abundance
Mycophenolic acid-d4321.1Hydrolysis25–30%
7-Hydroxy mycophenolic acid-d4337.1Oxidation10–15%
Morpholinoethyl N-oxide-d4136.1Oxidation5–8%
Chromone quinone derivative304.1Photodegradation3–5%

Properties

Product Name

Mycophenolate Mofetil-d4

IUPAC Name

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C23H31NO7

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2

InChI Key

RTGDFNSFWBGLEC-GWLAYVNQSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O

Synonyms

(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-hexenoic Acid-d4 4-methyl-2-(4-morpholinyl)ethyl Ester; Mycophenolic Acid-d4-2-(4-Morpholinyl)ethyl Ester; RS 61443-d4; TM-MMF-d4;

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.